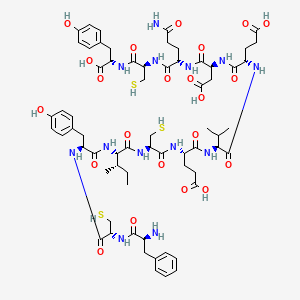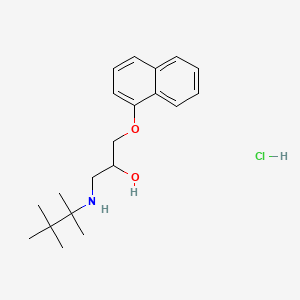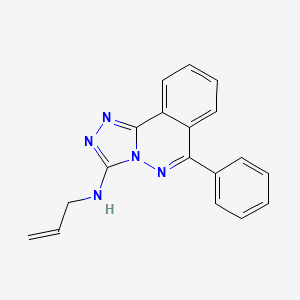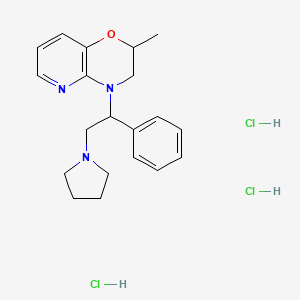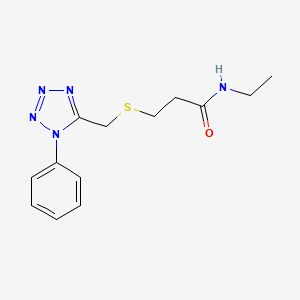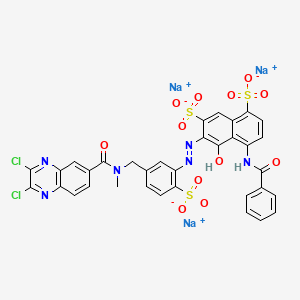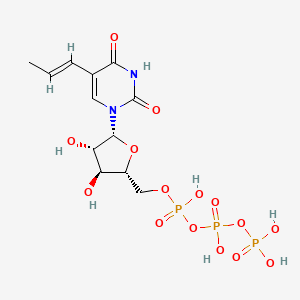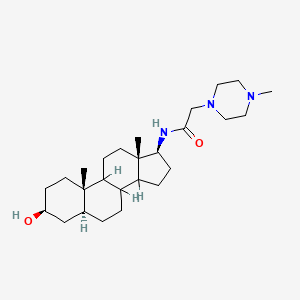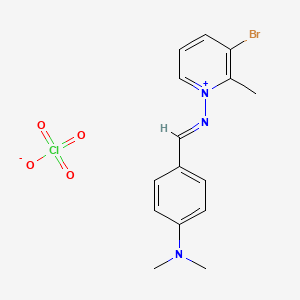
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a pyridinium ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate typically involves multiple steps. One common method includes the bromination of 1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield de-brominated products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridinium derivatives, while oxidation reactions can produce pyridinium oxides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. It can interact with cellular proteins and enzymes, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-dimethylaminophenyl)ethanone: Shares the bromine and dimethylamino groups but differs in the overall structure.
1-(4-Dimethylaminophenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of the dimethylamino group, leading to distinct chemical properties.
Uniqueness
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate is unique due to its combination of a bromine atom, a dimethylamino group, and a pyridinium ring. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of chemical reactions and applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
145234-85-1 |
|---|---|
Molekularformel |
C15H17BrClN3O4 |
Molekulargewicht |
418.67 g/mol |
IUPAC-Name |
4-[(E)-(3-bromo-2-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-15(16)5-4-10-19(12)17-11-13-6-8-14(9-7-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
InChI-Schlüssel |
XBNYWDPGGONGJT-SJDTYFKWSA-M |
Isomerische SMILES |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)Br.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)Br.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





